molecular formula C12H8N2O2S B12640011 5-(Benzenesulfonyl)pyridine-3-carbonitrile CAS No. 950693-96-6

5-(Benzenesulfonyl)pyridine-3-carbonitrile

Katalognummer: B12640011
CAS-Nummer: 950693-96-6
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: VQNLMNKHFZVFJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzenesulfonyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with benzenesulfonyl chloride in the presence of a base. One common method includes the following steps:

    Starting Material: Pyridine-3-carbonitrile.

    Reagent: Benzenesulfonyl chloride.

    Base: Triethylamine or pyridine.

    Solvent: Dichloromethane or chloroform.

    Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzenesulfonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Benzenesulfonyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Benzenesulfonyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitrile groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure but with a fused pyrrole ring.

    1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, making it more reactive in certain substitution reactions.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Contains a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

5-(Benzenesulfonyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Eigenschaften

CAS-Nummer

950693-96-6

Molekularformel

C12H8N2O2S

Molekulargewicht

244.27 g/mol

IUPAC-Name

5-(benzenesulfonyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H

InChI-Schlüssel

VQNLMNKHFZVFJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.